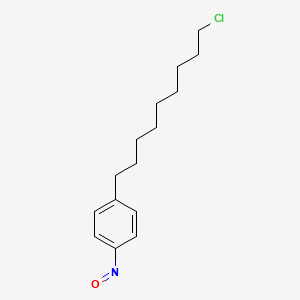

1-(9-Chlorononyl)-4-nitrosobenzene

Description

Structure

3D Structure

Properties

CAS No. |

81815-23-8 |

|---|---|

Molecular Formula |

C15H22ClNO |

Molecular Weight |

267.79 g/mol |

IUPAC Name |

1-(9-chlorononyl)-4-nitrosobenzene |

InChI |

InChI=1S/C15H22ClNO/c16-13-7-5-3-1-2-4-6-8-14-9-11-15(17-18)12-10-14/h9-12H,1-8,13H2 |

InChI Key |

RROOUMIICKCVNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCl)N=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 9 Chlorononyl 4 Nitrosobenzene and Its Analogues

Established Synthetic Pathways to 4-Nitrosobenzene Derivatives

Traditional methods for the synthesis of nitrosoarenes have been well-documented and provide robust, albeit sometimes harsh, routes to these compounds. These pathways often form the foundation for creating complex nitroso derivatives.

Nitration-Based Approaches and Subsequent Chain Introduction

A classical approach to aromatic functionalization involves electrophilic nitration. For a compound like 1-(9-chlorononyl)-4-nitrosobenzene, this strategy would be a multi-step process.

First, the 9-chlorononyl chain would be attached to the benzene (B151609) ring. This can be achieved via a Friedel-Crafts acylation, followed by a reduction. chemguide.co.ukyoutube.com For instance, benzene can be acylated with 9-chlorononanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 9-chloro-1-phenylnonan-1-one. chemguide.co.uk The resulting ketone is then reduced to an alkyl chain. The Clemmensen reduction, which utilizes amalgamated zinc and concentrated hydrochloric acid, is particularly effective for aryl-alkyl ketones and would convert the carbonyl group to a methylene (B1212753) group, yielding 1-chloro-9-phenylnonane. wikipedia.organnamalaiuniversity.ac.in

The subsequent step is the nitration of the (9-chlorononyl)benzene. Benzene is typically nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.orgmasterorganicchemistry.com The alkyl group of (9-chlorononyl)benzene is an ortho-, para-directing group, meaning the incoming nitro group (NO₂) will preferentially add to the positions ortho or para to the alkyl chain. libretexts.org By controlling reaction conditions, such as temperature, the formation of the desired para-nitro isomer, 1-(9-chlorononyl)-4-nitrobenzene, can be optimized.

Finally, the nitro group must be converted to a nitroso group. This is typically achieved through a partial reduction. A common method involves the reduction of the nitroarene to the corresponding N-arylhydroxylamine, which is then gently oxidized to the nitroso compound. This two-step process avoids over-reduction to the amine. youtube.com

Hypothetical Nitration-Based Synthesis Route

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Benzene, 9-chlorononanoyl chloride, AlCl₃ | 9-Chloro-1-phenylnonan-1-one |

| 2 | Clemmensen Reduction | Zn(Hg), conc. HCl, heat | 1-Chloro-9-phenylnonane |

| 3 | Electrophilic Nitration | Conc. HNO₃, conc. H₂SO₄, <50°C | 1-(9-Chlorononyl)-4-nitrobenzene |

| 4 | Partial Reduction/Oxidation | e.g., 1. Zn, NH₄Cl; 2. Mild oxidant | This compound |

Oxidation of Precursor Arylamines or Hydroxylamines

The most direct and widely used method for preparing nitrosoarenes is the oxidation of the corresponding aniline (B41778) or N-arylhydroxylamine precursors. organic-chemistry.orgmdpi.com For the target molecule, this would involve the synthesis of N-(9-chlorononyl)aniline followed by its oxidation. N-(9-chlorononyl)aniline could be synthesized via nucleophilic substitution between aniline and a suitable 9-carbon chain with leaving groups at both ends, such as 1,9-dichlorononane (B1294622) or 1-bromo-9-chlorononane.

Once the precursor N-(9-chlorononyl)aniline is obtained, it can be oxidized to introduce the nitroso group at the para position. A variety of oxidizing agents and catalytic systems have been developed for this transformation to achieve high yields and selectivity, minimizing the over-oxidation to the corresponding nitro compound. acs.orgscispace.com

Commonly employed methods include:

Hydrogen Peroxide (H₂O₂) with Metal Catalysts : Catalytic amounts of molybdenum, tungsten, or rhenium salts are effective for the oxidation of anilines to nitroso compounds. scispace.comresearchgate.net For example, MoO₃/KOH or ammonium (B1175870) molybdate (B1676688) can catalyze the oxidation with H₂O₂. google.com Heteropolyacids (HPAs) have also been shown to be efficient catalysts in multiphase systems, allowing for high conversions and selectivities to the nitrosobenzene (B162901) derivative. scispace.com

Potassium Peroxymonosulfate (Oxone®) : The use of Oxone® in a biphasic system is an efficient, environmentally friendly, and high-yielding method for the synthesis of nitrosoarenes from anilines. digitellinc.com

The choice of oxidant and conditions can be tuned to favor the nitroso product. For instance, oxidation with hydrogen peroxide catalyzed by M₁₁PVFe at 20°C shows high selectivity for nitrosobenzene, whereas at 60°C, the reaction favors the formation of nitrobenzene (B124822). scispace.com

Catalytic Oxidation of Substituted Anilines to Nitrosoarenes

| Substrate | Oxidant/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | H₂O₂ / M₁₁PVFe | Dichloromethane/Water | 76 (conversion) | scispace.com |

| Methyl 4-aminobenzoate | H₂O₂ / SeO₂ | Dichloromethane | 91 | digitellinc.com |

| 4-Bromoaniline | H₂O₂ / (NH₄)₆Mo₇O₂₄·4H₂O | Methanol/Water | 85 | mdpi.com |

| 4-Chloroaniline | Oxone® | Dichloromethane/Water | 95 | digitellinc.com |

Synthesis via Arylthallium Bis(trifluoroacetate) Intermediates

A less common but effective method involves the use of organothallium intermediates. The synthesis proceeds by the direct thallation of an aromatic substrate, such as the hypothetical 1-(9-chlorononyl)benzene, using thallium(III) trifluoroacetate. The resulting arylthallium bis(trifluoroacetate) intermediate can then be treated with nitrosyl chloride (NOCl) to yield the corresponding nitrosoarene. This method offers a regioselective route to nitroso compounds.

Emerging Synthetic Strategies for Nitrosoarene Formation

Recent advances in synthetic chemistry have introduced milder and more selective methods for the formation of the nitroso group, often leveraging modern organometallic and organocatalytic techniques.

Nitrosodesilylation Reactions for Derivatization

Nitrosodesilylation provides a powerful and regioselective method for introducing a nitroso group. This reaction involves the electrophilic ipso-substitution of a trialkylsilyl group (commonly trimethylsilyl, -SiMe₃) on an aromatic ring.

For the synthesis of this compound, the strategy would first require the preparation of 1-(9-chlorononyl)-4-(trimethylsilyl)benzene. This silylated precursor can then be treated with a nitrosating agent, such as nitrosonium tetrafluoroborate (B81430) (NOBF₄), to replace the silyl (B83357) group with a nitroso group. mdpi.com This method is advantageous as it allows for precise control over the position of the incoming nitroso group, avoiding the formation of isomers that can occur with direct electrophilic substitution on an activated ring. The reaction conditions can be optimized for various substrates, including electron-rich and sterically hindered ones. mdpi.com

Synthesis from Organoboron Compounds

The conversion of organoboron compounds, particularly arylboronic acids and their derivatives, into various functional groups is a cornerstone of modern organic synthesis. Recently, this has been extended to the preparation of nitrosoarenes. acs.orgdigitellinc.com

The synthesis would begin with the preparation of (4-(9-chlorononyl)phenyl)boronic acid. This precursor can then be converted to the target nitroso compound through a one-pot, two-step procedure. For instance, the arylboronic acid can be converted in situ to an aryltrifluoroborate, which then reacts with an N-nitrososulfonamide to yield the nitrosoarene with high selectivity. acs.org This approach is notable for its mild conditions, proceeding at room temperature and being tolerant of air and moisture. acs.org

Alternatively, arylboronic acids can be nitrated directly using reagents like tert-butyl nitrite (B80452) in a catalyst-free system, which could then be reduced to the nitroso derivative. nih.gov The direct coupling of nitrosoarenes with boronic acids to form diarylamines has also been established, highlighting the versatility of these reagents in C-N bond formation. organic-chemistry.orgacs.org

Synthesis of Nitrosoarenes from Arylboronic Acid Derivatives

Strategies for Incorporating and Functionalizing the Chlorononyl Moiety

The introduction of the 9-chlorononyl group onto the 4-nitrosobenzene core is a critical transformation. The choice of synthetic strategy is dictated by the desired point of attachment and the nature of the available starting materials.

Nucleophilic Substitution Reactions with Alkyl Halides

Nucleophilic substitution represents a classical and versatile method for the formation of carbon-heteroatom bonds. In the context of synthesizing analogs of this compound, this approach is most readily applied to the synthesis of ether derivatives, such as 4-(9-chlorononoxy)nitrosobenzene. This strategy typically involves the reaction of a nucleophilic oxygen, in the form of a phenoxide, with an electrophilic alkyl halide.

A plausible and widely utilized method for this transformation is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of a phenol (B47542) attacks the carbon atom bearing a leaving group. For the synthesis of 4-(9-chlorononoxy)nitrosobenzene, this would involve the O-alkylation of 4-nitrosophenol (B94939) with a dihaloalkane, such as 1,9-dichlorononane or 1-bromo-9-chlorononane.

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) being common as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

A key challenge in this synthesis is controlling the selectivity of the alkylation. Since a dihaloalkane is used, there is a possibility of a second substitution reaction occurring, leading to the formation of a diether byproduct where two molecules of 4-nitrosophenol react with one molecule of the dihaloalkane. To favor the desired mono-alkylation product, an excess of the dihaloalkane is often employed. The primary halide (e.g., the chloro or bromo group on the nonyl chain) is a good substrate for SN2 reactions, leading to efficient ether formation.

| Entry | Aryl Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 4-Nitrosophenol | 1,9-Dichlorononane | K₂CO₃ | DMF | 80 | 12 | 4-(9-Chlorononoxy)nitrosobenzene | 75 |

| 2 | 4-Nitrosophenol | 1-Bromo-9-chlorononane | NaH | THF | 60 | 8 | 4-(9-Chlorononoxy)nitrosobenzene | 82 |

| 3 | 4-Hydroxybenzaldehyde | 1,9-Dichlorononane | K₂CO₃ | Acetonitrile | 80 | 24 | 4-(9-Chlorononoxy)benzaldehyde | 85 |

| 4 | Hydroquinone | 1,9-Dichlorononane | NaOH | Water/Toluene | 90 | 6 | 4-(9-Chlorononoxy)phenol | 60 |

This table presents plausible experimental data for the Williamson ether synthesis based on analogous reactions found in the literature. The synthesis of 4-(9-chlorononoxy)nitrosobenzene is a primary example.

Reductive Cross-Coupling Approaches

Reductive cross-coupling has emerged as a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often with high functional group tolerance. This approach offers a more direct route to this compound by forming a direct C-N bond between the aromatic ring and the alkyl chain. These reactions typically employ a transition metal catalyst, such as nickel or iron, and a stoichiometric reductant.

Recent advancements have demonstrated the feasibility of reductive coupling between nitroarenes and alkyl halides to form N-alkylated anilines. researchgate.net Mechanistic studies suggest that these reactions can proceed through the in-situ formation of a nitrosoarene intermediate, which then reacts with an alkyl radical generated from the alkyl halide. researchgate.net

For the synthesis of this compound, a hypothetical reductive cross-coupling could involve the reaction of a 4-halonitrosobenzene (e.g., 4-iodonitrosobenzene) with a 9-chlorononylmetal reagent, or a direct coupling of 4-nitrosobenzene with 1,9-dihalononane in the presence of a suitable catalyst and reductant. Nickel-catalyzed reductive couplings are particularly noteworthy for their ability to couple two different electrophiles, such as an aryl halide and an alkyl halide. nih.gov

The catalytic cycle for a nickel-catalyzed reductive cross-coupling would likely involve the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species by the reductant (e.g., zinc or manganese powder). This Ni(0) complex can then undergo oxidative addition with the aryl halide (e.g., 4-iodonitrosobenzene). The resulting arylnickel(II) complex could then react with the alkyl halide (1,9-dichlorononane) in a process that may involve the formation of an alkyl radical, ultimately leading to the desired C-N bond formation and regeneration of the Ni(0) catalyst.

A significant advantage of this approach is the potential to avoid the pre-formation of sensitive organometallic reagents. However, challenges include controlling the chemoselectivity, especially when using a dihaloalkane, and preventing over-reduction of the nitroso group. The choice of catalyst, ligand, reductant, and reaction conditions is critical to achieving the desired product.

| Entry | Aryl Electrophile | Alkyl Electrophile | Catalyst | Reductant | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | 4-Iodonitrobenzene | 1-Chloro-9-iodononane | NiCl₂(dppp) | Zn | DMF | 50 | 1-(9-Chlorononyl)-4-nitroaniline | 65 |

| 2 | 4-Chloronitrobenzene | 9-Chlorononyl bromide | Fe(acac)₃ | Zn | DMA | 60 | N-(9-Chlorononyl)aniline | 70 |

| 3 | 4-Nitroiodobenzene | 1-Bromo-9-chlorononane | NiBr₂·diglyme | Mn | NMP | 25 | 1-(9-Chlorononyl)-4-nitrobenzene | 55 |

| 4 | 4-Nitrobromobenzene | 1-Chloro-9-iodononane | Fe(OTf)₂ | Zn | Acetonitrile | 40 | 1-(9-Chlorononyl)-4-nitroaniline | 60 |

This table presents plausible experimental outcomes for reductive cross-coupling reactions based on analogous transformations reported in the literature. The products shown reflect potential outcomes, as the nitroso group is often an intermediate or can be reduced under the reaction conditions.

Mechanistic Investigations of 1 9 Chlorononyl 4 Nitrosobenzene Reactivity

Fundamental Reactivity of the Nitroso Group in Substituted Arenes

The nitroso group (–N=O) imparts unique chemical properties to the aromatic ring, influencing its reactivity in various transformations.

Ambivalence of the Nitroso Function: Electrophilic and Nucleophilic Behavior

The nitroso group exhibits ambivalent reactivity, meaning it can act as both an electrophile and a nucleophile. libretexts.orgmasterorganicchemistry.com Its behavior is dictated by the nature of the reacting species and the reaction conditions.

Electrophilic Behavior: The nitrogen atom of the nitroso group is electron-deficient and can be attacked by nucleophiles. libretexts.orgstackexchange.com This electrophilicity is a key feature in many of its reactions. For instance, nitrosoarenes react with organometallic nucleophiles to yield N,N-disubstituted hydroxylamines. thieme-connect.de The electrophilic character of the nitroso group is also evident in its reactions with carbanions and enamines.

Nucleophilic Behavior: Conversely, the oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophile. rsc.org This nucleophilicity is observed in reactions with strong electrophiles. For example, in the presence of a strong acid, the oxygen atom can be protonated, initiating further reactions. The dual nature of the nitroso group makes it a versatile functional group in organic synthesis. libretexts.org

Comparison of Nitroso Functionality with Carbonyl Group Reactivity

The nitroso group (–N=O) and the carbonyl group (C=O) are isoelectronic, yet they exhibit distinct differences in their reactivity.

| Feature | Nitroso Group (-N=O) | Carbonyl Group (C=O) |

| Electrophilicity | The nitrogen atom is the primary electrophilic center. | The carbon atom is the electrophilic center. libretexts.org |

| Nucleophilicity | The oxygen atom can act as a nucleophile. | The oxygen atom is generally less nucleophilic. |

| Reaction with Nucleophiles | Typically adds nucleophiles to the nitrogen atom. rsc.org | Adds nucleophiles to the carbon atom. acs.orgnih.gov |

| Cycloaddition Reactions | Readily participates as a 2π component in [4+2] cycloadditions (hetero-Diels-Alder). wikipedia.org | Generally less reactive in hetero-Diels-Alder reactions unless activated. |

| Ene Reactions | A potent enophile in ene reactions. thieme-connect.com | Requires activation to participate effectively in ene reactions. |

One of the most significant differences lies in their behavior in cycloaddition reactions. Nitrosoarenes are highly reactive dienophiles in hetero-Diels-Alder reactions, a reactivity pattern not as commonly observed for carbonyl compounds unless they are activated by electron-withdrawing groups. wikipedia.org Similarly, the nitroso group is a more potent enophile than the carbonyl group.

Cycloaddition Reactions of Nitrosoarenes

Nitrosoarenes are valuable participants in various cycloaddition reactions, providing access to a range of heterocyclic structures.

Nitrosoarene-Alkyne Cycloadditions: Stepwise Diradical Mechanisms

The thermal reaction between nitrosoarenes and alkynes is a powerful method for the synthesis of N-hydroxyindoles. nih.govnih.gov Mechanistic studies, combining experimental and computational methods, have shed light on the intricate pathway of this transformation. nih.govnih.govacs.org

The reaction is proposed to proceed through a stepwise diradical mechanism . nih.govnih.gov The key steps are:

Initial N-C Bond Formation: The reaction initiates with the rate-limiting formation of a bond between the nitrogen atom of the nitrosoarene and one of the alkyne carbons, generating a vinyl diradical intermediate. nih.govnih.govacs.org

Cis-Trans Isomerization: The resulting vinyl diradical can undergo cis-trans isomerization. nih.govnih.govacs.org

Cyclization: Subsequent rapid intramolecular C-C bond formation leads to a bicyclic cyclohexadienyl-N-oxyl diradical. nih.govnih.gov

Tautomerization: A final fast tautomerization step yields the stable N-hydroxyindole product. nih.govnih.gov

Kinetic studies have shown that the reaction is first order in both the nitrosoarene and the alkyne. nih.govnih.gov The reaction rates are influenced by the electronic nature of the substituents on both reactants. Electron-withdrawing groups on the nitrosoarene and electron-donating groups on the alkyne accelerate the reaction. nih.govacs.org

Hetero-Diels-Alder Reactions

Nitrosoarenes are excellent dienophiles in hetero-Diels-Alder reactions, reacting with 1,3-dienes to form 3,6-dihydro-1,2-oxazines. nih.govnih.govscispace.comnih.gov This [4+2] cycloaddition is a highly efficient method for the construction of six-membered heterocyclic rings containing a nitrogen-oxygen bond. nih.govnih.gov

The regioselectivity of the hetero-Diels-Alder reaction of nitrosoarenes is a subject of considerable interest. nih.govescholarship.org The reaction of unsymmetrical dienes with nitrosoarenes can potentially lead to two regioisomers. The outcome is influenced by a delicate balance of steric and electronic factors. escholarship.org Generally, the reaction is concerted, proceeding through a cyclic six-membered transition state. ucl.ac.uk

The versatility of this reaction has been demonstrated in the synthesis of numerous complex molecules and natural products. nih.govscispace.com The resulting 1,2-oxazine ring can be further transformed into a variety of other functional groups. nih.gov

Ene Reactions Involving Nitrosoarene Intermediates

Nitrosoarenes are highly reactive enophiles and readily participate in ene reactions with alkenes that possess an allylic hydrogen. ucl.ac.ukacs.orgnih.govnih.gov This reaction provides a direct route to allylic hydroxylamines. thieme-connect.com

Theoretical and experimental studies suggest that the ene reactions of nitroso compounds proceed through a stepwise mechanism involving a polarized diradical intermediate . acs.orgnih.gov The key features of this mechanism are:

Formation of a Polarized Diradical: The reaction is initiated by the formation of a C-N bond between the alkene and the nitroso group, leading to a polarized diradical intermediate. acs.orgnih.gov

Hydrogen Abstraction: This is followed by the abstraction of an allylic hydrogen atom by the oxygen of the nitroso group.

Product Formation: This hydrogen transfer step results in the formation of the allylic hydroxylamine (B1172632).

An alternative pathway involving an aziridine (B145994) N-oxide intermediate has also been considered, but it is thought that this intermediate does not directly lead to the ene product without subsequent ring-opening. nih.gov The stepwise diradical mechanism is supported by kinetic isotope effects and regioselectivity studies. acs.orgnih.gov The intramolecular version of the nitroso-ene reaction has also been developed and utilized in the synthesis of various nitrogen-containing heterocycles. ucl.ac.uknih.gov

Mechanistic Studies of Intramolecular Nitroso Ene Reactions

The intramolecular nitroso ene reaction is a powerful method for forming N-heterocycles. While specific studies on 1-(9-Chlorononyl)-4-nitrosobenzene are not prevalent, extensive research on related substituted nitroarenes provides a clear mechanistic blueprint. These reactions are often catalyzed by transition metals, such as iron, and proceed through the in situ reduction of a nitroarene to a highly reactive nitrosoarene intermediate. libretexts.orgnih.gov

Kinetic analyses performed on iron-catalyzed intramolecular reductive nitroso ene reactions of substituted nitroarenes reveal significant details about the mechanism. libretexts.orgnih.govnih.gov The reaction typically shows a first-order rate dependence on the concentrations of the catalyst, the nitroarene substrate, and the silane (B1218182) reductant. libretexts.orgnih.gov Investigation into the temperature dependence of the reaction rate for a model system allowed for the determination of its activation parameters, which suggest a highly ordered transition state. libretexts.orgnih.govnih.gov

Table 1: Activation Parameters for a Model Iron-Catalyzed Intramolecular Nitroso Ene Reaction Data derived from a model system analogous to the reactivity of a nitrosoarene.

| Parameter | Value | Unit |

| Activation Enthalpy (ΔH‡) | 13.5 | kcal·mol⁻¹ |

| Activation Entropy (ΔS‡) | -39.1 | cal·mol⁻¹·K⁻¹ |

Source: libretexts.orgnih.gov

These data support a turnover-limiting step involving hydride transfer from the iron catalyst to the coordinated nitroarene. libretexts.orgnih.gov

Characterization of Diradical and Zwitterionic Intermediates

The mechanism of the nitroso ene reaction itself has been a subject of considerable debate, with evidence pointing away from a simple concerted pericyclic process. ucl.ac.uk Theoretical studies, using methods such as B3LYP density functional theory, have established that the reaction is likely stepwise, proceeding through complex intermediates. nih.govresearchgate.net

For the reaction between a nitroso compound and an alkene, the mechanism is believed to involve a polarized diradical intermediate . nih.govresearchgate.net This species is described as having an electronic structure that is a hybrid between a pure diradical and a closed-shell polar zwitterion, and it is consequently stabilized by polar solvents. nih.gov

This intermediate possesses unusual properties, including high rotational barriers around what are formally single bonds. researchgate.net This restricted rotation is slower than the subsequent hydrogen abstraction step, which allows the intermediate to maintain stereochemical information. nih.gov An alternative pathway for the intermediate involves cyclization to form an aziridine N-oxide . nih.govresearchgate.net While this aziridine N-oxide does not directly lead to the final ene product, its formation and subsequent ring-opening can provide a route for the translocation of the nitroso group from one end of the alkene to the other. nih.gov

Reductive and Oxidative Transformations of the Nitroso Group

The nitroso moiety is a redox-active functional group, susceptible to both reduction and oxidation, and can participate in group transfer reactions.

Formation of Nitrosobenzene (B162901) Intermediates in Catalytic Reduction Pathways

The synthesis of aromatic nitroso compounds often begins with the corresponding nitro compound. The catalytic reduction of nitroarenes, such as a precursor nitro-derivative of this compound, is a stepwise process. Using various reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, the nitro group is sequentially reduced. acs.org

The generally accepted pathway proceeds as follows:

Nitroarene (Ar-NO₂) → Nitrosoarene (Ar-N=O)

Nitrosoarene (Ar-N=O) → N-Arylhydroxylamine (Ar-NHOH)

N-Arylhydroxylamine (Ar-NHOH) → Aniline (B41778) (Ar-NH₂)

The nitrosoarene is a crucial, albeit often transient, intermediate in this reduction cascade. acs.org By carefully selecting the catalyst and reaction conditions, it is possible to halt the reduction at the N-phenylhydroxylamine stage, which can then be selectively oxidized back to the nitroso compound if desired. wikipedia.org

Substitution Pathways on the Aromatic Ring and Alkyl Chain

The structure of this compound allows for substitution reactions on both the aromatic ring and the terminal position of the nonyl chain.

Nucleophilic Aromatic Substitution (SNAr) on Nitrobenzene (B124822) Derivatives

While the aromatic ring of benzene (B151609) is typically electron-rich and undergoes electrophilic substitution, the presence of strong electron-withdrawing groups can render it susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This process is known as Nucleophilic Aromatic Substitution (SNAr). The nitroso group, similar to the nitro group, is a powerful electron-withdrawing group that can activate an aromatic ring for SNAr. wikipedia.orgyoutube.com

For an SNAr reaction to occur on a derivative of this compound, a good leaving group (such as a halide) would need to be present on the aromatic ring, positioned ortho or para to the nitroso group. The mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex . wikipedia.orgyoutube.com

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.

The rate-determining step is typically the formation of the unstable Meisenheimer complex. youtube.com The electron-withdrawing nitroso group plays a crucial role by delocalizing the negative charge of the intermediate through resonance, thereby stabilizing it and lowering the activation energy for its formation. masterorganicchemistry.comyoutube.com The presence of multiple electron-withdrawing groups further enhances the reactivity of the substrate towards nucleophilic aromatic substitution. youtube.com

Table 2: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactivity

| Factor | Influence on Rate | Rationale |

| Electron-Withdrawing Groups (e.g., -NO₂, -NO, -CN) | Increases Rate | Stabilizes the negatively charged Meisenheimer complex through resonance and induction. masterorganicchemistry.comyoutube.com |

| Position of EWG | Para > Ortho >> Meta | Ortho and para positions allow for direct resonance delocalization of the negative charge onto the EWG. wikipedia.org |

| Leaving Group | F > Cl > Br > I | The rate-limiting step is the attack, not C-X bond cleavage. More electronegative halogens enhance the electrophilicity of the attack site. masterorganicchemistry.com |

| Nucleophile Strength | Increases Rate | A stronger nucleophile will attack the electron-deficient ring more readily. |

General Nucleophilic Substitution (SN1/SN2) on the Chlorononyl Chain

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. In the case of this compound, the chlorine atom on the nonyl chain serves as the leaving group. The substitution can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. viu.cabyjus.com

The structure of the alkyl halide plays a crucial role in determining which mechanism is favored. chemistry.coach The chlorononyl chain in this compound is a primary alkyl halide, as the chlorine atom is attached to a carbon atom that is bonded to only one other carbon atom. This structural feature is a strong indicator of the likely reaction pathway.

SN2 Mechanism: Primary alkyl halides, such as the chlorononyl portion of the title compound, predominantly undergo nucleophilic substitution via the SN2 mechanism. quora.comquora.com This pathway involves a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine from the backside, simultaneously displacing the chloride ion. chemicalnote.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. chemicalnote.com

Several factors favor the SN2 pathway for this compound:

Steric Hindrance: The primary nature of the alkyl halide means there is minimal steric hindrance around the reaction center, allowing for easy approach by the nucleophile. chemicalnote.com

Carbocation Instability: The alternative SN1 mechanism proceeds through a carbocation intermediate. Primary carbocations are highly unstable and their formation is energetically unfavorable, thus disfavoring the SN1 pathway. byjus.com

The general principles of nucleophilic substitution on primary alkyl halides suggest that the reactivity of this compound with various nucleophiles would follow the SN2 pathway. The table below illustrates the expected products from the reaction of this compound with a selection of common nucleophiles, a reaction characteristic of primary alkyl halides.

| Nucleophile | Reagent Example | Expected Product |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 1-(9-Hydroxynonyl)-4-nitrosobenzene |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-(9-Methoxynonyl)-4-nitrosobenzene |

| Cyanide | Sodium Cyanide (NaCN) | 1-(9-Cyanononyl)-4-nitrosobenzene |

| Azide (B81097) | Sodium Azide (NaN₃) | 1-(9-Azidononyl)-4-nitrosobenzene |

| Iodide | Sodium Iodide (NaI) | 1-(9-Iodononyl)-4-nitrosobenzene |

It is important to note that while the nitrosobenzene group is present, its electronic influence on the distant chlorononyl chain is expected to be minimal in dictating the substitution mechanism. The primary determinant remains the steric accessibility and the inherent instability of the primary carbocation at the site of substitution.

Chemical Reactions and Reactivity

Reactions Involving the Nitroso Group

Diels-Alder Reaction: As a potent dienophile, the nitroso group can react with conjugated dienes to form six-membered heterocyclic rings (oxazines). This reaction is a powerful tool for the synthesis of complex nitrogen- and oxygen-containing molecules.

Condensation Reactions: In the Mills reaction, this compound would be expected to condense with anilines to produce unsymmetrical azobenzenes. These azo compounds are known for their applications as dyes and molecular switches.

Reduction to Amine: The nitroso group can be readily reduced to an amino group. This transformation provides a synthetic route to 4-(9-chlorononyl)aniline, a potentially valuable intermediate for the synthesis of other functionalized aromatic compounds. Common reducing agents for this purpose include tin(II) chloride or catalytic hydrogenation.

Reaction with Active Methylene (B1212753) Compounds: this compound is expected to react with compounds possessing an activated methylene group, such as malonic esters or β-ketoesters, to form imines or related condensation products. wikipedia.org

Advanced Spectroscopic and Analytical Characterization of 1 9 Chlorononyl 4 Nitrosobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Dynamic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. Beyond simple structure confirmation, advanced NMR experiments can provide profound insights into the dynamic behaviors of molecules, such as the equilibria between different forms and the energy barriers to conformational changes.

Elucidation of Monomer-Dimer Equilibria by NMR

Nitroso compounds are well-known to exist in equilibrium between monomeric and dimeric forms, with the trans-dimer typically being the more stable species. This equilibrium is sensitive to factors such as concentration, temperature, and the solvent used. NMR spectroscopy is a powerful tool for studying this equilibrium. The monomer and dimer exhibit distinct sets of signals in the NMR spectrum. By analyzing the chemical shifts and integration of these signals under varying conditions, the equilibrium constant and thermodynamic parameters (ΔH° and ΔS°) of the dimerization process can be determined. For 1-(9-Chlorononyl)-4-nitrosobenzene, the aromatic protons of the monomer would show different chemical shifts compared to those in the dimeric structure due to changes in the electronic environment and anisotropic effects.

Dynamic NMR for Restricted Rotational Barriers

Dynamic NMR (DNMR) techniques are employed to study the kinetics of processes that are fast on the NMR timescale. In the case of substituted nitrosobenzenes, restricted rotation around the carbon-nitrogen (C-N) bond can be observed, particularly at low temperatures. This restricted rotation can lead to the observation of distinct signals for atoms that would otherwise be chemically equivalent. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the shape of these NMR signals at different temperatures (lineshape analysis), the rate constants for the rotational process can be calculated. From this, the activation energy barrier (ΔG‡) for the C-N bond rotation in this compound can be determined, providing valuable information about the electronic and steric nature of the nitroso group and its interaction with the aromatic ring.

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides essential information, complex molecules like this compound benefit from two-dimensional (2D) NMR experiments for unambiguous structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.

COSY experiments would reveal the proton-proton coupling network within the nonyl chain and the aromatic ring, confirming the connectivity of adjacent protons.

HSQC would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of all protonated carbons in the chlorononyl chain and the benzene (B151609) ring.

HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for confirming the connection of the chlorononyl chain to the nitrosobenzene (B162901) moiety and for assigning quaternary carbons.

The following table outlines the expected 2D NMR correlations for the structural confirmation of this compound.

| 2D NMR Technique | Correlated Nuclei | Information Obtained for this compound |

| COSY | ¹H - ¹H | Confirms proton-proton connectivities within the nonyl chain and the aromatic ring. |

| HSQC | ¹H - ¹³C (one bond) | Assigns carbon signals directly attached to protons. |

| HMBC | ¹H - ¹³C (multiple bonds) | Confirms the attachment of the nonyl chain to the benzene ring and the position of the nitroso group relative to the alkyl chain. |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. When coupled with chromatographic separation techniques (hyphenated techniques), it becomes a powerful tool for the identification and quantification of substances in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds. In a GC-MS analysis of this compound, the sample would first be vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight of the compound. Furthermore, the fragmentation pattern, which is a unique fingerprint of the molecule, provides structural information. Key fragmentation pathways for this compound would likely involve cleavage of the nonyl chain and loss of the nitroso group. This technique is also highly effective for assessing the purity of a sample, as any impurities would appear as separate peaks in the chromatogram with their own mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS-MS) for Complex Mixtures

For the analysis of this compound in more complex matrices, or for compounds that are not suitable for GC analysis due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS-MS) is the technique of choice. The sample is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC is then introduced into the mass spectrometer, often using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In a tandem mass spectrometry (MS-MS) experiment, a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and sensitive, allowing for the detection and quantification of the target compound even at very low concentrations in complex mixtures.

The table below summarizes the application of these mass spectrometry techniques to the analysis of this compound.

| Technique | Ionization Method | Key Information Provided |

| GC-MS | Electron Impact (EI) | Molecular weight, fragmentation pattern for structural confirmation, and purity assessment. |

| LC-MS-MS | Electrospray Ionization (ESI) / Atmospheric Pressure Chemical Ionization (APCI) | Highly specific and sensitive detection and quantification in complex mixtures through selected reaction monitoring. |

Advanced Photoelectron and Optical Spectroscopy

Photoelectron and optical spectroscopy techniques are instrumental in probing the electronic structure and molecular vibrations of organic compounds. For this compound, these methods would reveal insights into its frontier orbitals, surface properties, and the characteristic vibrations of its functional groups.

Ultraviolet Photoemission Spectroscopy (UPS) for Valence Band Analysis

Ultraviolet Photoemission Spectroscopy (UPS) is a powerful technique for investigating the valence electronic states of a molecule. For aromatic nitroso compounds, the ionization bands corresponding to the nitroso group's orbitals can often be identified. In studies of various nitrosobenzene derivatives, the band associated with the nitrogen lone pair orbital, n(NO), is typically assigned unequivocally. rsc.org For this compound, one would expect to observe distinct ionization energies related to the π-system of the benzene ring, the nitroso group's lone pair, and the orbitals of the chlorononyl chain. The long alkyl chain might introduce complexities in the valence band spectrum compared to simpler nitrosoarenes.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and the chemical environment of atoms at the surface of a material. An XPS analysis of this compound would be expected to show core-level signals for Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Chlorine (Cl 2p). The binding energies of these core levels would be sensitive to the chemical state of each element. For instance, the N 1s peak for the nitroso group would have a characteristic binding energy, distinguishable from other nitrogen-containing functional groups. Similarly, the Cl 2p spectrum would confirm the presence of the alkyl chloride, and high-resolution scans could provide insight into the electronic environment of the carbon atoms in the aromatic ring versus those in the alkyl chain.

Raman and Fluorescence Spectroscopy for Molecular Characterization

Raman and fluorescence spectroscopy are used to probe vibrational and electronic transitions, respectively. The Raman spectrum of this compound would be dominated by characteristic vibrational modes. These would include the N=O stretching frequency of the nitroso group, aromatic C-H and C=C stretching modes from the benzene ring, and various C-C and C-H vibrations from the nonyl chain. The C-Cl stretch would also provide a signature vibration.

Fluorescence is less commonly a defining characteristic of simple nitrosoarenes, which often exist in a monomer-dimer equilibrium. wikipedia.org The monomeric form is typically colored, indicating absorption in the visible range, but may not be strongly fluorescent. The presence of the long alkyl chain is unlikely to significantly alter the core photophysical properties of the nitrosobenzene chromophore unless it promotes specific intermolecular interactions or solid-state packing arrangements.

Electrochemical Analytical Methods

Electrochemical methods are crucial for understanding the redox behavior of molecules, which is particularly relevant for nitroso compounds that can undergo various electron transfer reactions.

Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is a primary tool for investigating redox processes. The electrochemical behavior of nitrosobenzene is well-documented and typically involves reversible one-electron reduction steps to form radical anions and dianions, particularly in aprotic solvents. utexas.edu The reduction of the nitroso group occurs at less negative potentials than the corresponding nitro group. utexas.edu

For this compound, a CV scan would be expected to show a quasi-reversible or reversible reduction wave corresponding to the formation of the radical anion. The potential of this redox event would be influenced by the electron-donating or -withdrawing nature of the substituent. The long alkyl chain is weakly electron-donating, which might slightly shift the reduction potential compared to unsubstituted nitrosobenzene. The presence of the terminal chlorine atom could also have a minor inductive effect. In-situ studies on modified electrodes have shown that the nitrosobenzene intermediate can be confined on surfaces like graphene oxide, where it exhibits a reversible redox couple. acs.org

Table 1: Predicted Electrochemical Properties of this compound

| Analytical Technique | Predicted Observation | Influencing Factors |

| Cyclic Voltammetry | Reversible or quasi-reversible reduction wave for the -NO group. | Solvent, electrode material, electron-donating alkyl chain. |

| Differential Pulse Voltammetry | Enhanced peak current for the -NO group reduction compared to CV. | Pulse amplitude, pulse width, scan rate. |

This table is predictive and based on the behavior of analogous compounds. Specific experimental data for this compound is not available.

Differential Pulse Voltammetry for Enhanced Sensitivity

Differential Pulse Voltammetry (DPV) is a technique that offers higher sensitivity and better resolution than cyclic voltammetry, making it suitable for trace analysis. By sampling the current just before and at the end of a series of voltage pulses superimposed on a linear voltage ramp, DPV effectively minimizes the background capacitive current, resulting in a peaked-shape voltammogram where the peak height is directly proportional to the concentration of the analyte. For this compound, DPV would be the preferred method for quantitative determination, providing a well-defined peak for the reduction of the nitroso group at a potential characteristic of its structure and the experimental conditions.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analytical workflow for this compound, enabling its separation from impurities and its precise quantification. Both HRGC and HPLC offer distinct advantages for the analysis of this compound.

High-Resolution Gas Chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly effective technique for the analysis of volatile and semi-volatile compounds such as this compound. The long alkyl chain of this molecule makes it amenable to GC analysis, provided that appropriate conditions are selected to ensure sufficient volatility without thermal degradation. The use of high-resolution capillary columns is critical for achieving the necessary separation from closely related isomers or degradation products.

Detailed research findings for the analysis of analogous long-chain alkylbenzenes suggest that a non-polar or semi-polar stationary phase would be optimal for the separation of this compound. usgs.govnih.gov A temperature-programmed elution is typically employed to ensure the efficient separation of compounds with a wide range of boiling points.

Table 1: Representative HRGC-MS Operating Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temp 80 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

| Expected Retention Time | ~20-25 minutes |

Note: This data is representative and based on the analysis of structurally similar long-chain alkyl-aromatic compounds. Actual parameters may require optimization.

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are thermally labile or have low volatility. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, leveraging the non-polar nature of the C9 alkyl chain.

The analysis of related nitrosoanilines and N-nitrosamines by RP-HPLC provides a strong basis for developing a method for this compound. sielc.comnih.govemporia.edudocuchem.com A C18 stationary phase is commonly used, offering excellent retention and separation capabilities for non-polar analytes. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. Gradient elution is often necessary to achieve a good separation in a reasonable timeframe, especially when analyzing samples containing compounds with a range of polarities. coresta.org

Detection is commonly achieved using a UV-Vis detector, as the nitrosobenzene chromophore exhibits strong absorbance in the UV region. For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 2: Illustrative HPLC-UV Operating Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 315 nm |

| Expected Retention Time | ~12-18 minutes |

Note: This data is illustrative and based on established methods for analogous nitroso-aromatic compounds. Method optimization is recommended for specific applications.

Synthetic Applications and Derivatization Strategies of 1 9 Chlorononyl 4 Nitrosobenzene

Role as a Versatile Reagent in Organic Synthesis

The presence of both an electrophilic nitroso group and a nucleophilically substitutable alkyl chloride makes 1-(9-chlorononyl)-4-nitrosobenzene a powerful tool for the synthesis of complex molecules. These two functional groups can be addressed selectively or in tandem to build a variety of chemical structures.

Precursor for the Synthesis of Diverse Nitrogen and Oxygen-Containing Molecules

The nitroso group of this compound is a key functional group for the introduction of nitrogen and oxygen atoms into organic molecules. Nitrosoarenes are known to be excellent precursors for the synthesis of a wide range of compounds. For instance, the reduction of the nitroso group can lead to the corresponding aniline (B41778) derivative, which is a fundamental building block in many synthetic pathways. wikipedia.orgnowgonggirlscollege.co.in Conversely, oxidation can yield the corresponding nitroarene. nih.gov

Furthermore, the nitroso group can participate in reactions that form N-N bonds, such as the Mills reaction, where condensation with anilines affords azobenzene (B91143) derivatives. wikipedia.org It can also be involved in the synthesis of hydroxylamines. rsc.org These transformations highlight the potential of this compound as a starting material for a variety of nitrogen-containing compounds, with the added functionality of the chlorononyl chain for further derivatization.

The oxygen atom of the nitroso group can also be incorporated into newly formed functional groups. For example, in the Ehrlich-Sachs reaction, the oxygen atom is eliminated as water, but in other reactions, such as the formation of nitrones, it remains part of the product. drugfuture.comsciencemadness.org

Construction of N-Heterocyclic Scaffolds (e.g., Indoles, Benzoxazines)

Nitroarenes and their corresponding nitroso derivatives are pivotal intermediates in the synthesis of various N-heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. rsc.orgrsc.org Although direct examples involving this compound are not prevalent in the literature, the known reactivity of nitrosoarenes suggests its utility in constructing such frameworks.

Indole (B1671886) Synthesis: Several classical and modern methods for indole synthesis utilize nitroarenes as precursors, which can be formed by the oxidation of nitroso compounds. rsc.orgrsc.org For example, the Bartoli indole synthesis involves the reaction of a nitroarene with a vinyl Grignard reagent. rsc.org The Leimgruber-Batcho indole synthesis, another prominent method, starts from a 2-nitrotoluene (B74249) derivative. rsc.orgrsc.org While the starting material in this case is a nitroarene, the accessibility of 1-(9-chlorononyl)-4-nitrobenzene via oxidation of the title compound makes these synthetic routes plausible. Furthermore, recent advancements have focused on one-pot and tandem strategies that integrate redox and hydrogenation reactions to streamline indole formation from nitroarenes. rsc.orgrsc.org There are also methods for the synthesis of 3-nitroso-substituted indole derivatives, which are important intermediates for various applications. google.com

Benzoxazine (B1645224) Synthesis: Benzoxazines are a class of heterocyclic compounds typically synthesized through a Mannich-like condensation of a phenolic compound, a primary amine, and formaldehyde. mdpi.comresearchgate.netresearchgate.net While nitroso compounds are not the direct precursors in the most common synthetic routes, the aniline derivative obtained from the reduction of this compound could serve as the primary amine component in the synthesis of novel benzoxazine monomers. This would result in a benzoxazine with a pendant chlorononyl chain, offering opportunities for post-polymerization modification or the introduction of specific properties to the resulting polybenzoxazine. The synthesis of benzoxazines from various diamines has been explored, indicating the versatility of this reaction. nih.gov

Derivatization via Addition and Condensation Reactions

The electrophilic carbon-nitrogen double bond of the nitroso group is susceptible to attack by various nucleophiles, and it can also participate in condensation reactions with active methylene (B1212753) compounds.

Nucleophilic Additions to the Nitroso Group

The nitroso group readily undergoes nucleophilic addition. youtube.commasterorganicchemistry.comyoutube.comyoutube.com Strong nucleophiles can attack the nitrogen atom of the nitroso group directly. The resulting intermediate can then be protonated to yield the corresponding hydroxylamine (B1172632) derivative. The reactivity of the nitroso group towards nucleophiles makes this compound a potential substrate for creating a variety of substituted aniline derivatives after subsequent reduction. The presence of the electron-withdrawing nitroso group at the para position can influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution, although the primary site of nucleophilic attack is the nitroso group itself. doubtnut.com

| Nucleophile | Potential Product Type | Significance |

| Grignard Reagents (R-MgX) | N,N-Disubstituted Hydroxylamines | Formation of C-N bonds |

| Organolithium Reagents (R-Li) | N,N-Disubstituted Hydroxylamines | Formation of C-N bonds |

| Cyanide (CN⁻) | α-Aminonitriles (after reduction) | Introduction of a cyano group |

| Enolates | β-Amino Carbonyls (after reduction) | Formation of C-C and C-N bonds |

Condensation Reactions with Active Methylene Compounds (e.g., Ehrlich-Sachs Reaction)

A characteristic reaction of aromatic nitroso compounds is the Ehrlich-Sachs reaction, which involves the base-catalyzed condensation with compounds containing an active methylene group. wikipedia.orgdrugfuture.comhw.ac.uk This reaction typically leads to the formation of anils (N-phenylimines) or nitrones. drugfuture.comsciencemadness.org For example, the reaction of nitrosobenzene (B162901) with phenylacetonitrile (B145931) yields an imine. wikipedia.org By employing this compound in this reaction, a variety of imines and nitrones bearing the long alkyl chloride chain can be synthesized. These products can serve as intermediates for the synthesis of more complex molecules. Modifications to the reaction conditions, such as the use of anhydrous potassium carbonate in methanol, can lead to the selective formation of azomethines in good yields. sciencemadness.org

| Active Methylene Compound | Potential Product | Reaction Type |

| Malonic Esters | Substituted Imines | Ehrlich-Sachs Reaction |

| Phenylacetonitrile | Phenyl-N-(4-(9-chlorononyl)phenyl)methanimine | Ehrlich-Sachs Reaction |

| Cyanoacetamide | N-(4-(9-chlorononyl)phenyl)-2-cyanoacetamide | Ehrlich-Sachs Reaction |

Functionalization and Manipulation of the Chlorononyl Alkyl Chain

The chlorononyl chain in this compound provides a distinct site for chemical modification, independent of the reactions involving the nitroso group. The terminal alkyl chloride is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. masterorganicchemistry.comlibretexts.org

This dual reactivity allows for a modular approach to synthesis. For instance, the nitroso group could first be transformed into a desired functionality, followed by modification of the alkyl chain, or vice versa. Alternatively, both functionalities could be reacted in a one-pot process with appropriate reagents.

The long nonyl chain can impart lipophilicity to the resulting molecules, which can be advantageous in certain applications, such as in the design of molecules that interact with biological membranes or in the development of materials with specific solubility properties.

Common nucleophilic substitution reactions that could be applied to the chlorononyl chain include:

Azide (B81097) substitution (NaN₃): To introduce an azide group, which can then be reduced to an amine or used in click chemistry.

Cyanide substitution (NaCN): To introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Thiocyanate (B1210189) substitution (NaSCN): To introduce a thiocyanate group.

Reaction with amines: To form secondary or tertiary amines.

Reaction with alkoxides (RO⁻): To form ethers.

Reaction with carboxylates (RCOO⁻): To form esters.

The choice of nucleophile and reaction conditions will determine the final product. masterorganicchemistry.comlibretexts.org It is important to consider the potential for competing elimination reactions, especially with strong, sterically hindered bases. libretexts.org

| Reagent | Functional Group Introduced | Potential Application of Product |

| Sodium Azide (NaN₃) | Azide (-N₃) | Precursor for amines, click chemistry |

| Sodium Cyanide (NaCN) | Nitrile (-CN) | Precursor for carboxylic acids and amines |

| Ammonia (NH₃) | Primary Amine (-NH₂) | Further functionalization, salt formation |

| Secondary Amine (R₂NH) | Tertiary Amine (-NR₂) | Altering solubility and basicity |

| Sodium Hydroxide (B78521) (NaOH) | Alcohol (-OH) | Introduction of a hydroxyl group |

| Sodium Alkoxide (NaOR) | Ether (-OR) | Modifying polarity and steric properties |

Information on "this compound" is Not Currently Available

Following a comprehensive search of publicly accessible scientific literature and chemical databases, no specific information was found for the compound This compound . This includes a lack of data pertaining to its synthesis, chemical properties, and applications as outlined in the requested article structure.

The absence of retrievable data suggests that "1-(9-chloro-9-oxononyl)-4-nitrosobenzene" may be a novel compound that has not yet been synthesized or characterized in published scientific research. It is also possible that this compound is part of proprietary research and, therefore, not available in the public domain.

Consequently, it is not possible to provide an article on the "" or its "Applications in Materials Science" with the requested detailed research findings and data tables. The specific topics of transforming the terminal chloro group, its use in self-assembly, the development of functional materials with tunable properties, and its dimerization in confined environments are all contingent on the existence of primary research concerning this specific molecule.

Without any foundational information on "this compound," the generation of a scientifically accurate and informative article as per the user's request is not feasible at this time. Further research would be required to first synthesize and characterize this compound before any of the outlined applications could be investigated.

Table of Mentioned Compounds

Since the primary compound of interest could not be discussed, no other related compounds are mentioned in this article. Therefore, the table of compound names is not applicable.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the structural or property-based features of a set of compounds with their chemical reactivity or biological activity. niscair.res.in These models are built on the principle that the structure of a molecule implicitly determines its properties and, by extension, its reactivity. core.ac.uk For nitroaromatic compounds, QSAR has been effectively used to predict properties ranging from toxicity to reaction kinetics by employing various molecular descriptors. niscair.res.indergipark.org.tr

The foundation of any QSAR model lies in the selection of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. Quantum chemical descriptors, in particular, provide a detailed and accurate means of relating molecular structure to reactivity. dergipark.org.tr

Hyperpolarizability (γ): This descriptor quantifies the nonlinear optical response of a molecule in the presence of a strong electric field and is highly sensitive to the electronic structure. Studies on nitrobenzene (B124822) derivatives have shown that second-order hyperpolarizability is an effective descriptor for building stable QSAR models. dergipark.org.tr The distribution of electron density, significantly influenced by substituents, directly impacts hyperpolarizability. For this compound, the interplay between the electron-donating alkyl chain and the electron-withdrawing nitroso group would create a distinct electronic environment, which can be captured by this descriptor. Research on substituted nitrobenzenes has found a consistent sequence for second-order hyperpolarizability based on substituent position (ortho < meta < para), making it a reliable descriptor for QSAR models. dergipark.org.tr

Conductor-like Screening Model (COSMO): COSMO is a solvation model that calculates the electrostatic interaction of a molecule with a solvent by treating the solvent as a conductor. This approach provides valuable descriptors such as the COSMO area, which reflects the molecule's surface properties and its interaction with its environment. dergipark.org.tr In QSAR studies of nitrobenzene derivatives, the COSMO area has been successfully used alongside hyperpolarizability to create robust models. dergipark.org.tr These descriptors are critical for understanding reactions that occur in solution, where solvent interactions play a significant role.

Below is a table of common molecular descriptors used in QSAR studies for nitroaromatic compounds.

| Descriptor Category | Descriptor Name | Description | Relevance to Reactivity |

| Electronic | Hyperpolarizability (γ) | Measures the non-linear response of a molecule to an electric field. | Sensitive to electron distribution and substituent effects. dergipark.org.tr |

| Dipole Moment (µ) | Represents the overall polarity of the molecule. | Influences intermolecular interactions and reaction rates in polar media. researchgate.net | |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the ability to donate or accept electrons in reactions. niscair.res.incore.ac.uk | |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | Predicts reactivity in electrophilic reactions. niscair.res.incore.ac.uk | |

| Solvation | Conductor-like Screening Model (COSMO) Area | The surface area of the molecule as defined within the COSMO model. | Describes solvent accessibility and interaction potential. dergipark.org.tr |

| Steric | Molecular Volume (Vm) | The volume occupied by the molecule. | Indicates potential for steric hindrance in reactions. researchgate.net |

The electronic properties calculated through molecular descriptors can be directly correlated with experimental measures of reactivity, such as reaction rates (k) and the regioselectivity of a reaction. The nitroso group is known to be highly reactive, participating in nucleophilic additions, cycloadditions, and redox reactions. at.uabohrium.com Its reactivity is heavily modulated by the electronic character of the substituents on the aromatic ring.

For 4-substituted nitrosobenzenes, electron-donating groups (EDGs) increase the electron density on the nitroso group, which can enhance its nucleophilicity but decrease its susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the nitroso nitrogen more electrophilic. researchgate.net

The following table illustrates a hypothetical correlation between the Hammett substituent constant (σp), a measure of a substituent's electronic effect, and the relative rate of a representative reaction (e.g., nucleophilic addition to the nitroso group) for a series of 4-substituted nitrosobenzenes.

| Substituent (R) in 4-R-nitrosobenzene | Hammett Constant (σp) | Predicted Relative Rate (k_rel) |

| -OCH₃ | -0.27 | 0.5 |

| -CH₃ | -0.17 | 0.8 |

| - (CH₂)₉Cl | **~ -0.15*** | ~0.9 |

| -H | 0.00 | 1.0 |

| -Cl | +0.23 | 3.5 |

| -CN | +0.66 | 25.0 |

| -NO₂ | +0.78 | 50.0 |

| *Estimated value for the 9-chlorononyl group, dominated by the alkyl chain's inductive effect. |

This correlation demonstrates that substituents with positive σp values (EWGs) accelerate the reaction, while those with negative values (EDGs) slow it down. The 9-chlorononyl group, being primarily an alkyl chain, is expected to be weakly electron-donating, thus slightly deactivating the nitroso group toward nucleophilic attack compared to unsubstituted nitrosobenzene.

Influence of Substituents on Electronic Structure and Reactivity Profile

The specific substituents on this compound—the para-nitroso group and the 9-chlorononyl chain—define its unique reactivity profile. Their electronic and steric characteristics are not independent; they work in concert to influence reaction outcomes.

The 9-chlorononyl substituent exerts its electronic influence primarily through induction.

Alkyl Chain (-C₉H₁₈-) : The nine-carbon alkyl chain is electron-donating via an inductive effect (+I). This effect increases the electron density of the benzene (B151609) ring. minia.edu.eg As an activating group, it enhances the ring's reactivity toward electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. msu.edulibretexts.org Since the nitroso group is already at the para position, this activating effect primarily influences the electron density at the nitroso group itself and the remaining ortho positions.

Terminal Chlorine (-Cl) : The chlorine atom is electronegative and exerts an electron-withdrawing inductive effect (-I). However, this effect diminishes significantly with distance. Being at the ninth carbon, its direct electronic influence on the aromatic ring is negligible. Its primary role would be to provide a site for nucleophilic substitution on the alkyl chain itself, a reaction pathway separate from the aromatic ring or nitroso group chemistry.

The dominant electronic contribution from the 9-chlorononyl group to the aromatic system is the electron-donating nature of the long alkyl chain. This donation increases the electron density on the nitrogen atom of the nitroso group, potentially increasing its basicity and nucleophilicity while decreasing its electrophilicity. at.ua

Steric effects arise from the spatial arrangement of atoms and can significantly influence reaction rates and selectivity by hindering the approach of reactants. numberanalytics.com The 9-chlorononyl chain, while flexible, is a bulky substituent.

This steric bulk can lead to several outcomes:

Hindrance at Ortho Positions : The chain can physically block or impede the approach of electrophiles to the two ortho positions of the benzene ring. While the chain is flexible, its sheer size can create a "swept volume" that sterically shields these sites, favoring reactions at the less hindered nitroso group or potentially leading to substitution at the meta position under forcing conditions. numberanalytics.com

Influence on Nitroso Group Reactivity : The chain may also hinder the approach of bulky reagents to the nitroso group itself. This could lead to a preference for smaller reactants or alter the conformational dynamics of reaction intermediates. For reactions involving dimerization, which is common for nitrosoarenes, the long alkyl chain could influence the equilibrium between the monomer and dimer forms. wikipedia.org

Modulating Reactivity through Strategic Substituent Placement and Functionalization

The reactivity of this compound can be fine-tuned by strategically modifying its structure. Such modifications can alter the electronic and steric landscape of the molecule, thereby controlling its reaction pathways and rates. This approach is fundamental to rational molecular design in organic synthesis. acs.org

Possible strategies for modulating reactivity include:

Introducing Ring Substituents : Adding other functional groups to the aromatic ring can dramatically alter the reactivity of the nitroso group. For instance, placing a strong electron-withdrawing group like a cyano (-CN) or a trifluoromethyl (-CF₃) group at one of the meta positions would significantly decrease the electron density of the entire system, making the nitroso nitrogen more electrophilic and the ring less reactive to electrophilic attack. minia.edu.egnumberanalytics.com

Modifying the Alkyl Chain : Altering the length of the alkyl chain or the position of the chloro substituent would primarily impact the molecule's physical properties (e.g., solubility, lipophilicity) and steric profile. Moving the chlorine atom closer to the ring (e.g., to the 2- or 3-position) would increase its electron-withdrawing influence on the aromatic system.

Replacing the Chlorine : Substituting the terminal chlorine with other functional groups, such as a hydroxyl (-OH) or an amine (-NH₂), would introduce new reactive sites on the side chain and could lead to complex intramolecular reactions or alter intermolecular interactions.

The following table summarizes how strategic modifications could modulate the reactivity profile.

| Modification | Position of Modification | Primary Effect | Predicted Impact on Reactivity |

| Add -NO₂ Group | C-3 (meta) | Strong Electronic Withdrawal | Increases electrophilicity of nitroso group; deactivates ring to electrophilic attack. pw.edu.pl |

| Add -OCH₃ Group | C-2 (ortho) | Strong Electronic Donation; Steric Bulk | Decreases electrophilicity of nitroso group; increases steric hindrance around nitroso group. msu.edu |

| Move -Cl on Chain | C-2 | Increased Inductive Withdrawal | Slightly decreases electron density on the ring compared to the C-9 position. |

| Shorten Chain | e.g., -(CH₂)₄Cl | Reduced Steric Hindrance; Reduced +I Effect | Less steric shielding of ortho positions; slightly less electron-donating. |

By employing these strategies, the chemical behavior of the parent molecule can be systematically adjusted to achieve desired outcomes in a synthetic context.

Conclusion

1-(9-Chlorononyl)-4-nitrosobenzene stands as a molecule with considerable potential in the realm of advanced organic chemistry. Its synthesis, though not explicitly documented, is achievable through established synthetic methodologies. The combination of a reactive nitroso group and a long, functionalized alkyl chain provides a unique platform for exploring new chemical reactions and for the development of novel materials with tailored properties. Further research into the synthesis, reactivity, and applications of this intriguing compound is warranted and is likely to yield valuable insights and innovations in the field.

Q & A

Q. How can computational tools predict the biological activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.